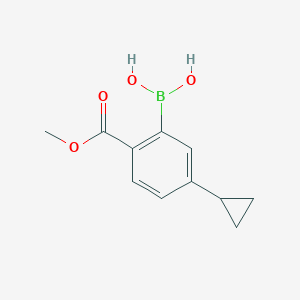
2,4-Dioxocyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxocyclohexyl acetate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two ketone groups at the 2 and 4 positions and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxocyclohexyl acetate typically involves the reaction of cyclohexane-1,3-dione with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction proceeds as follows: [ \text{Cyclohexane-1,3-dione} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dioxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2,4-Dioxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and β-enaminoesters.
Biology: The compound is explored for its potential in imaging protein sulfenylation in mitochondria.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dioxocyclohexyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a probe for imaging protein sulfenylation, where it reacts with sulfenic acids to form stable adducts . This interaction helps in studying oxidative stress and related cellular processes.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,3-dione: A precursor in the synthesis of 2,4-Dioxocyclohexyl acetate.
Ethyl 3-(2,4-dioxocyclohexyl)propanoate: Another derivative used in the synthesis of β-enaminoesters.
Uniqueness: this compound is unique due to its dual ketone and acetate functionalities, which provide versatility in chemical reactions and applications. Its ability to act as a probe for imaging protein sulfenylation sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
(2,4-dioxocyclohexyl) acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-3-2-6(10)4-7(8)11/h8H,2-4H2,1H3 |
Clé InChI |
VEFYQOOBOFRAIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(=O)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






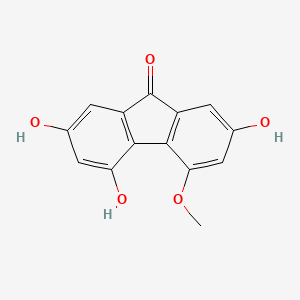
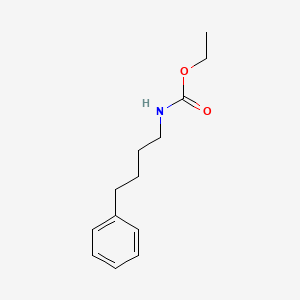
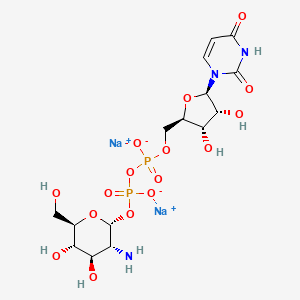
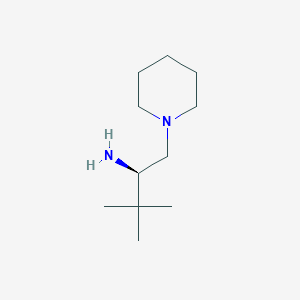
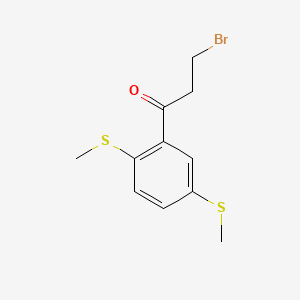
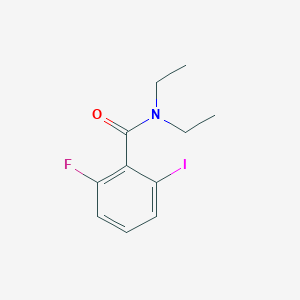


![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
